(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
Polyphyllin H is a steroidal saponin derived from the plant Paris polyphylla, which is widely used in traditional Chinese medicine. This compound is known for its significant pharmacological activities, including anti-inflammatory, anti-tumor, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyphyllin H can be synthesized through various chemical processes. One common method involves the extraction of steroidal saponins from the rhizomes of Paris polyphylla. The extraction process typically uses solvents like methanol or ethanol, followed by purification steps such as chromatography .
Industrial Production Methods: Industrial production of Polyphyllin H involves large-scale extraction from Paris polyphylla plants. The rhizomes are harvested, dried, and then subjected to solvent extraction. The crude extract is further purified using techniques like high-performance liquid chromatography (HPLC) to obtain Polyphyllin H in high purity .
Chemical Reactions Analysis
Types of Reactions: Polyphyllin H undergoes various chemical reactions, including:
Oxidation: Polyphyllin H can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Polyphyllin H.
Substitution: Substitution reactions can introduce new functional groups into the Polyphyllin H molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Polyphyllin H, each with potentially different pharmacological properties .
Scientific Research Applications
Polyphyllin H has a wide range of scientific research applications:
Mechanism of Action
Polyphyllin H exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It modulates the activity of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α).
Anti-tumor Action: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Analgesic Action: It reduces pain by modulating the expression of pain-related genes and proteins
Comparison with Similar Compounds
Polyphyllin H is part of a group of steroidal saponins found in Paris polyphylla. Similar compounds include:
- Polyphyllin I
- Polyphyllin II
- Polyphyllin VII
- Dioscin
- Gracillin
Uniqueness: Polyphyllin H is unique due to its specific molecular structure, which contributes to its distinct pharmacological activities. Compared to other polyphyllins, Polyphyllin H has shown a higher potency in certain anti-cancer and anti-inflammatory assays .
Properties
Molecular Formula |
C44H70O17 |
---|---|
Molecular Weight |
871.0 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-37(60-38-34(51)32(49)30(47)20(2)55-38)35(52)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27+,28-,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 |
InChI Key |
DEUSODBYLVUUQI-MHRMVMQISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@H]([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@H]([C@H]([C@@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
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